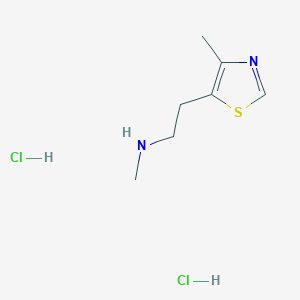

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.2ClH/c1-6-7(3-4-8-2)10-5-9-6;;/h5,8H,3-4H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKOWMDSYSQABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCNC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Methylthiazol-5-yl Ethanone Precursors

- The thiazole core is synthesized by reacting 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate as an intermediate.

- Bromination of the ethanone derivative at the 5-position is conducted in the presence of p-toluenesulfonic acid (PTSA), producing a brominated intermediate suitable for further substitution.

Masking and Functional Group Manipulation

- The 2-methylamino group in the thiazole intermediate can interfere with subsequent reactions and is therefore protected as a tert-butoxycarbonate (Boc) derivative to prevent side reactions during alkylation steps.

- Alkylation with cyanomethanide leads to cyanoacetyl derivatives, which can be converted to enaminones through reflux in N,N-dimethylformamide-dimethylacetal (DMF-DMA).

Introduction of the N-Methylaminoethyl Side Chain

- The key step involves reductive amination or direct alkylation of the thiazole ethanone intermediate with methylamine or methylating agents to install the N-methyl-2-ethanamine moiety.

- Alternative methods include LDA-mediated alkylation with acetaldehyde followed by oxidation using manganese dioxide (MnO2) to obtain the ethanone intermediate with the desired substitution pattern.

Formation of the Dihydrochloride Salt

- The free base of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine is treated with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.

- This salt form enhances the compound's stability, crystallinity, and solubility, which are critical for pharmaceutical applications.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole ring formation | 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine | High (>70%) | Efficient Hantzsch synthesis |

| Bromination | PTSA, bromine or NBS | Moderate | Selective bromination at 5-position |

| Boc Protection of amino group | Boc2O, base | High | Prevents side reactions during alkylation |

| Alkylation with cyanomethanide | Cyanomethanide, base | 72% | Key for further functionalization |

| Enaminone formation | Reflux in DMF-DMA | Moderate | Converts cyanoacetyl to enaminone |

| N-Methylaminoethyl installation | Reductive amination or LDA-mediated alkylation | Variable | Critical for side chain introduction |

| Dihydrochloride salt formation | HCl gas or concentrated HCl, solvent | Quantitative | Improves stability and solubility |

- The 2-methylamino group in the thiazole ring can hinder subsequent synthetic steps; thus, its protection as Boc is a crucial optimization to improve yields and purity.

- Use of toxic reagents such as sodium cyanide for cyanomethanide introduction is discouraged due to safety concerns; alternative safer reagents or masked intermediates are preferred.

- The LDA-mediated alkylation followed by MnO2 oxidation provides a reliable route to install the ethanone functionality required for further amination.

- Conversion to the dihydrochloride salt is standard practice to enhance the physicochemical properties necessary for downstream pharmaceutical development.

The preparation of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride involves a multistep synthesis starting from 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate to construct the thiazole core, followed by strategic protection, functionalization, and side-chain installation. The process culminates in the formation of the dihydrochloride salt to improve compound handling and application. The methods emphasize safety, yield optimization, and functional group compatibility, reflecting best practices in heterocyclic amine synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nucleophile-substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride has been identified as a promising scaffold for the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity.

Key Findings:

- VHL Inhibition : Recent studies have highlighted its potential as a ligand for inhibiting the von Hippel-Lindau (VHL) protein, which plays a crucial role in regulating hypoxia-inducible factors (HIFs) involved in cellular responses to oxygen levels. Compounds derived from this scaffold have shown potent inhibition of VHL, making them candidates for treating conditions related to anemia and ischemia .

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to understand the relationship between chemical structure and biological activity. Modifications to the thiazole ring and amine side chains have been systematically explored to optimize potency and selectivity.

SAR Insights:

- Thiazole Modifications : Variations in the thiazole moiety have been shown to significantly impact the binding affinity to target proteins like VHL. For instance, introducing different substituents on the thiazole ring can enhance interaction with the target site, leading to improved inhibitory effects .

Biological Research

Beyond its medicinal applications, this compound is valuable in biological research settings. Its ability to modulate protein interactions makes it a useful tool for studying cellular pathways related to hypoxia and cancer biology.

Applications in Research:

- Hypoxia Studies : By stabilizing HIFs through VHL inhibition, this compound can be used to investigate cellular adaptations under low oxygen conditions, contributing to our understanding of tumor biology and metabolic disorders .

Case Studies and Experimental Data

Several case studies have documented the efficacy of this compound in experimental settings:

Wirkmechanismus

The mechanism of action of N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Thiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Thiazole Substituents | Salt Form |

|---|---|---|---|---|---|

| This compound | 1279219-48-5 | C₇H₁₄Cl₂N₂S | 229.17 | 4-methyl, 5-(N-methyl ethylamine) | Dihydrochloride |

| 4-Amino-2-methyl-5-phenylthiazole Hydrochloride | 1461714-51-1 | C₁₀H₁₁ClN₂S | 226.72 | 2-methyl, 5-phenyl, 4-amino | Hydrochloride |

Key Observations :

Substituent Diversity: The target compound features a methyl group at position 4 and a flexible ethylamine chain at position 5. In contrast, 4-amino-2-methyl-5-phenylthiazole hydrochloride has a rigid phenyl group at position 5, a methyl at position 2, and an amino group at position 4 .

Salt Form and Solubility: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to the single hydrochloride salt of 4-amino-2-methyl-5-phenylthiazole . This property is critical for bioavailability in drug development.

Molecular Weight and Complexity: Despite similar molecular weights, the phenyl group in 4-amino-2-methyl-5-phenylthiazole increases aromaticity and lipophilicity, which could influence membrane permeability and target binding .

Research Findings and Data Limitations

- Structural Insights : The dihydrochloride salt and ethylamine chain position it as a candidate for modular drug design, particularly in neurology or oncology, where thiazoles are prevalent .

Biologische Aktivität

N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride, with the CAS number 1279219-48-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H14Cl2N2S |

| Molecular Weight | 229.17 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| SMILES | CNCCC1=C(C)N=CS1.Cl.Cl |

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole compounds and found that certain derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .

Anticonvulsant Activity

Thiazole-containing compounds have also been studied for their anticonvulsant properties. In a series of evaluations, specific thiazole derivatives demonstrated promising anticonvulsant effects in animal models. For instance, one study reported that a related thiazole compound eliminated the tonic extensor phase in seizure models, indicating significant protective effects .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of thiazole derivatives is another area of interest. Compounds structurally related to this compound have shown activity against cancer cell lines. In particular, some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, suggesting a potential for development as anticancer drugs .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Pathways : Thiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Modulation of Ion Channels : Some studies suggest that these compounds may affect ion channels involved in neuronal excitability, contributing to their anticonvulsant effects.

- Induction of Apoptosis : Evidence indicates that certain thiazole compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives revealed that N-methyl substitutions significantly enhanced antibacterial activity against E. coli and S. aureus. The compound demonstrated a MIC value of 0.47 mg/mL against E. cloacae, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticonvulsant Properties

In an experimental model using pentylenetetrazole-induced seizures, a related thiazole derivative was able to reduce seizure duration and frequency significantly compared to control groups. This highlights the therapeutic potential of such compounds in managing epilepsy .

Q & A

Q. What synthetic routes are recommended for preparing N-methyl-2-(4-methylthiazol-5-yl)ethan-1-amine dihydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-methylthiazole-5-carbaldehyde and methylamine, followed by dihydrochloride salt formation using HCl in ethanol. Key steps include:

- Intermediate purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the free base.

- Salt formation : Treat the free base with 2 equivalents of HCl in anhydrous ethanol under nitrogen, followed by recrystallization from ethanol/ether .

- Validation : Confirm the salt stoichiometry via elemental analysis or ion chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) with UV detection at 254 nm .

- Structural confirmation :

- X-ray crystallography : Refine crystal structures using SHELXL (e.g., TWIN/BOND commands for disordered regions; target R factor <0.05) .

- Mass spectrometry (ESI+) : Compare observed m/z with theoretical molecular weight (e.g., [M+H]⁺ = 175.19 + 2HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from differences in salt form, assay conditions, or receptor subtypes. Mitigation strategies include:

- Standardize salt form : Ensure dihydrochloride is used (enhanced solubility and stability vs. free base) .

- Validate assays : Use radioligand binding assays (e.g., histamine H3 receptor with [³H]-histamine) under controlled pH (7.4) and temperature (25°C) .

- Cross-validate : Compare results across orthogonal methods (e.g., functional cAMP assays vs. binding studies) .

Q. What experimental design considerations are critical for optimizing synthesis yield?

- Methodological Answer :

- Solvent optimization : Test polar aprotic solvents (e.g., DMF or THF) vs. alcohols (MeOH/EtOH) to balance reactivity and solubility .

- Catalyst screening : Compare NaBH₄ (for reductive amination) with Pd/C (for hydrogenation of intermediates) .

- Temperature control : Conduct reactions at 40–60°C to accelerate kinetics without degrading heat-sensitive intermediates .

Q. How can structural discrepancies in crystallographic data be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.